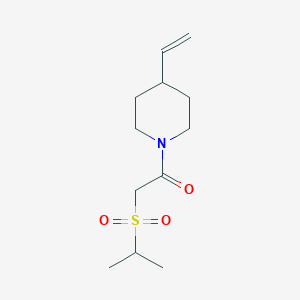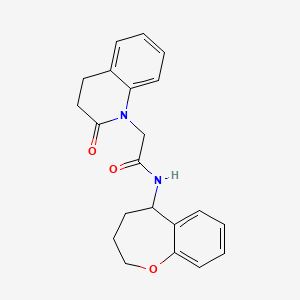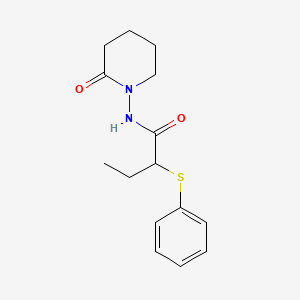![molecular formula C17H19ClN4O B6965269 2-Chloro-4-[2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholin-4-yl]benzonitrile](/img/structure/B6965269.png)
2-Chloro-4-[2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholin-4-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-[2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholin-4-yl]benzonitrile is a complex organic compound featuring a chloro-substituted benzonitrile core, a morpholine ring, and a pyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholin-4-yl]benzonitrile typically involves multiple steps:
Formation of the Pyrazole Moiety: The synthesis begins with the preparation of 3,5-dimethylpyrazole, which can be achieved through the condensation of acetylacetone with hydrazine hydrate.
Attachment to Morpholine: The 3,5-dimethylpyrazole is then alkylated with a suitable halomethyl morpholine derivative under basic conditions to form the intermediate 2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholine.
Coupling with Benzonitrile: The final step involves the nucleophilic substitution reaction between the intermediate and 2-chloro-4-bromobenzonitrile in the presence of a base such as potassium carbonate, typically in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under catalytic hydrogenation conditions.
Substitution: The chloro group on the benzonitrile ring can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as DMF or DMSO.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: 2-Chloro-4-[2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholin-4-yl]benzylamine.
Substitution: 2-Amino-4-[2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholin-4-yl]benzonitrile.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it useful in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, 2-Chloro-4-[2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholin-4-yl]benzonitrile may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery, particularly in the development of anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, including advanced polymers and coatings. Its ability to undergo various chemical reactions makes it versatile for creating materials with specific properties.
Mecanismo De Acción
The exact mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. For instance, the pyrazole ring could bind to metal ions in metalloenzymes, inhibiting their function. The nitrile group might also participate in hydrogen bonding or dipole interactions with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-[2-(pyrazol-1-yl)methyl]morpholin-4-yl]benzonitrile: Lacks the dimethyl groups on the pyrazole ring, potentially altering its reactivity and binding properties.
2-Chloro-4-[2-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-4-yl]benzonitrile: Contains a piperidine ring instead of morpholine, which might affect its pharmacokinetic properties.
2-Chloro-4-[2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholin-4-yl]benzamide: The nitrile group is replaced with an amide, changing its hydrogen bonding capabilities and possibly its biological activity.
Uniqueness
The combination of a chloro-substituted benzonitrile core with a morpholine ring and a dimethylpyrazole moiety makes 2-Chloro-4-[2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholin-4-yl]benzonitrile unique. This structure allows for a wide range of chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
2-chloro-4-[2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholin-4-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c1-12-7-13(2)22(20-12)11-16-10-21(5-6-23-16)15-4-3-14(9-19)17(18)8-15/h3-4,7-8,16H,5-6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGFNUODIPLBFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CN(CCO2)C3=CC(=C(C=C3)C#N)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-(4-Fluorophenyl)-5-methylpyrazol-3-yl]-[2-(5-methylfuran-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B6965191.png)
![(2-Methoxy-6-methylpyridin-3-yl)-[4-(4-methylphenoxy)piperidin-1-yl]methanone](/img/structure/B6965194.png)
![1-[2-Oxo-2-(2-pyridin-4-ylazepan-1-yl)ethyl]-3,4-dihydroquinolin-2-one](/img/structure/B6965195.png)
![[3-(5-Methylfuran-2-yl)morpholin-4-yl]-[5-methyl-1-(4-methylphenyl)pyrazol-3-yl]methanone](/img/structure/B6965202.png)
![2-(2,4-dioxo-1,3-diazinan-1-yl)-N-[2-(4-methylpentan-2-yl)pyrazol-3-yl]acetamide](/img/structure/B6965212.png)

![1-[3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B6965230.png)

![N,1-dimethyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyrazol-4-amine](/img/structure/B6965251.png)
![[(2R,3R)-3-[2-hydroxyethyl(methyl)amino]-2-methylpyrrolidin-1-yl]-[3-(oxolan-3-yl)phenyl]methanone](/img/structure/B6965264.png)
![[3-(3-Chlorophenyl)sulfanylpyrrolidin-1-yl]-[4-hydroxy-1-(4-methoxyphenyl)pyrazol-3-yl]methanone](/img/structure/B6965270.png)
![1-[3-(1H-imidazol-2-yl)piperidin-1-yl]-5-morpholin-4-ylpentan-1-one](/img/structure/B6965276.png)
![(2,4-Dimethylpyrimidin-5-yl)-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B6965281.png)

